molecular formula C19H14ClNO B5553274 2-chloro-N-1-naphthyl-3-phenylacrylamide

2-chloro-N-1-naphthyl-3-phenylacrylamide

Cat. No.: B5553274
M. Wt: 307.8 g/mol
InChI Key: OJQNTUGQLKZIAF-LGMDPLHJSA-N
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Description

2-chloro-N-1-naphthyl-3-phenylacrylamide (CNPA) is a chemical compound that has been widely used in scientific research for its unique properties and potential applications. CNPA is a synthetic molecule that is structurally similar to natural compounds found in the human body, such as amino acids and peptides. It has been studied extensively for its ability to interact with biological systems and has shown promising results in various research fields.

Scientific Research Applications

Transformation and Environmental Impact

  • Chlorination Process and Toxicity Assessment : The transformation of pharmaceutical compounds during chlorination processes has garnered attention due to the potential environmental risks. For instance, naproxen, a compound structurally related to 2-chloro-N-1-naphthyl-3-phenylacrylamide, undergoes transformation during chlorination, leading to the formation of by-products with potentially higher aquatic toxicity than the parent compound. High-resolution mass spectrometry and quantum chemical calculations have been employed to identify and validate the structure of chlorination products, highlighting the importance of understanding these transformations to assess environmental risks (Du et al., 2018).

Chemical Synthesis and Applications

  • Catalytic Processes and Synthesis : The compound has inspired research into novel catalytic processes for creating complex chemical structures. For example, the synthesis of 4-chloro-2-naphthols has been demonstrated through acylation reactions, showcasing a method for constructing valuable chemical intermediates used in various industrial applications. This research underscores the compound's role in facilitating the development of new synthetic pathways (Pokhodylo, 2020).

  • Ortho-Selective Monohalogenation and Phenylselenation : The ortho-selective monohalogenation and phenylselenation of phenols, including 1,1′-bi-2-naphthol (BINOL), highlight the compound's potential in selective chemical modifications. Catalyzed by ammonium chloride salt, this process uses 1,3-dichloro-5,5-dimethylhydantoin as the chlorinating agent, demonstrating a highly practical approach to synthesizing halogenated and selenylated phenols with potential applications in medicinal chemistry and material science (Xiong & Yeung, 2018).

Properties

IUPAC Name

(Z)-2-chloro-N-naphthalen-1-yl-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClNO/c20-17(13-14-7-2-1-3-8-14)19(22)21-18-12-6-10-15-9-4-5-11-16(15)18/h1-13H,(H,21,22)/b17-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJQNTUGQLKZIAF-LGMDPLHJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C(C(=O)NC2=CC=CC3=CC=CC=C32)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C(/C(=O)NC2=CC=CC3=CC=CC=C32)\Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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